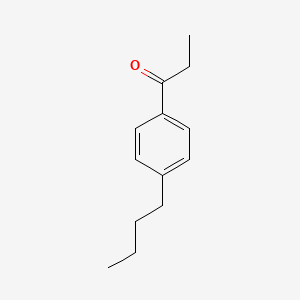

1-(4-Butylphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Butylphenyl)propan-1-one is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.29 . It is a specialty product often used in proteomics research .

Synthesis Analysis

The synthesis of 1-(4-Butylphenyl)propan-1-one involves the reaction of tert-butylphenol, anhydrous aluminum chloride, and petroleum ether in a reaction vessel. At 20°C, propionyl chloride is added dropwise over approximately 2 to 2.5 hours. After the addition is complete, the reaction is continued for another hour. The reaction mixture is then poured into ice water, and the petroleum ether layer is separated. The water layer is extracted once more with petroleum ether, and the combined petroleum ether extracts are washed with water, distilled to recover the petroleum ether, and then vacuum distilled to obtain the product .Molecular Structure Analysis

The InChI code for 1-(4-Butylphenyl)propan-1-one is 1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications

Corrosion Inhibition

"1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one" has been investigated for its corrosion inhibitory effects on mild steel in acidic solutions. Studies show that it behaves as a mixed-type inhibitor, suggesting potential applications in protecting metal surfaces in industrial settings Hamani et al., 2017.

Catalysis and Organic Synthesis

Research into the Heck reaction catalyzed by palladium nanoparticles in water demonstrates the synthesis of "4-(4-Methoxyphenyl)-butan-2-one," indicating the importance of these compounds in creating fine chemicals through environmentally friendly processes Boffi et al., 2011.

Photodynamic Therapy (PDT)

The synthesis and characterization of gallium (III) and indium (III) phthalocyanines substituted with "1-(4-hydroxyphenyl)propan-1-one" reveal their potential as photosensitizers in PDT due to high singlet oxygen yields. These findings suggest applications in treating cancer and other diseases where targeted light-induced therapy is beneficial Günsel et al., 2017.

Skin Whitening Applications

"4-(Phenylsulfanyl)butan-2-one" has been identified to possess significant anti-melanogenic properties, making it a promising compound for use in medical cosmetology, especially for developing skin whitening products with low cytotoxicity and effective inhibition of melanin synthesis Wu et al., 2015.

Bio-production of Chemicals

Engineered bacteria have been developed for the autonomous production of "1,4-butanediol" via a de novo biosynthesis pathway. This work underscores the potential of synthetic biology and metabolic engineering in creating sustainable pathways for the production of industrially relevant chemicals Liu & Lu, 2015.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(4-butylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYLZPUXULIVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)

![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)amino]ethanol](/img/structure/B2927126.png)

![(2Z)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2927131.png)